molecular formula C9H12BrN B13882985 2-(1-Bromopropyl)-6-methylpyridine

2-(1-Bromopropyl)-6-methylpyridine

Katalognummer: B13882985
Molekulargewicht: 214.10 g/mol
InChI-Schlüssel: VAVJTMNMOBORCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Bromopropyl)-6-methylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the first carbon of a propyl group, which is in turn attached to the second carbon of a 6-methylpyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromopropyl)-6-methylpyridine typically involves the bromination of 6-methylpyridine followed by the introduction of a propyl group. One common method is the electrophilic aromatic substitution reaction, where 6-methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). This reaction introduces a bromine atom at the desired position on the pyridine ring.

Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like benzoyl peroxide. This method is advantageous due to its mild reaction conditions and high selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Bromopropyl)-6-methylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution (SN2 and SN1): The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Elimination Reactions (E2 and E1): Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to form dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Elimination: Alkenes with a pyridine ring.

    Oxidation: Pyridine N-oxides.

    Reduction: Dehalogenated pyridines.

Wissenschaftliche Forschungsanwendungen

2-(1-Bromopropyl)-6-methylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting neurological and inflammatory diseases.

    Material Science: It is used in the preparation of functional materials, including polymers and liquid crystals.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Wirkmechanismus

The mechanism of action of 2-(1-Bromopropyl)-6-methylpyridine in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes deprotonation to form alkenes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromopyridine: Lacks the propyl group, making it less versatile in certain synthetic applications.

    6-Methylpyridine: Lacks the bromine atom, limiting its reactivity in substitution and elimination reactions.

    2-(1-Chloropropyl)-6-methylpyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.

Uniqueness

2-(1-Bromopropyl)-6-methylpyridine is unique due to the presence of both a bromine atom and a propyl group, which allows for a wide range of chemical transformations. Its structure provides a balance between reactivity and stability, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C9H12BrN

Molekulargewicht

214.10 g/mol

IUPAC-Name

2-(1-bromopropyl)-6-methylpyridine

InChI

InChI=1S/C9H12BrN/c1-3-8(10)9-6-4-5-7(2)11-9/h4-6,8H,3H2,1-2H3

InChI-Schlüssel

VAVJTMNMOBORCI-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=CC(=N1)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.